molecular formula C13H12N2O3 B1381510 (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol CAS No. 1803589-16-3

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol

Cat. No.: B1381510
CAS No.: 1803589-16-3
M. Wt: 244.25 g/mol
InChI Key: ILXSRURNFJJCEA-UHFFFAOYSA-N
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Description

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol is an organic compound with the molecular formula C13H12N2O3 It is characterized by the presence of a nitrophenyl group and a pyridinyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with pyridine-2-ylmethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to biological activity. The pyridinyl group may facilitate binding to specific targets, enhancing the compound’s efficacy .

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-3-nitrophenyl)(pyridin-3-yl)methanol
  • (4-Methyl-3-nitrophenyl)(pyridin-4-yl)methanol
  • (4-Methyl-3-nitrophenyl)(pyrimidin-2-yl)methanol

Uniqueness

(4-Methyl-3-nitrophenyl)(pyridin-2-yl)methanol is unique due to the specific positioning of the nitro and pyridinyl groups, which can influence its reactivity and interaction with other molecules. The presence of both electron-withdrawing (nitro) and electron-donating (methyl) groups on the aromatic ring can lead to unique chemical properties and reactivity patterns compared to similar compounds .

Properties

IUPAC Name

(4-methyl-3-nitrophenyl)-pyridin-2-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3/c1-9-5-6-10(8-12(9)15(17)18)13(16)11-4-2-3-7-14-11/h2-8,13,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILXSRURNFJJCEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(C2=CC=CC=N2)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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